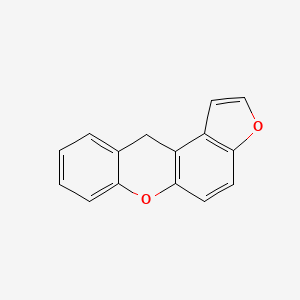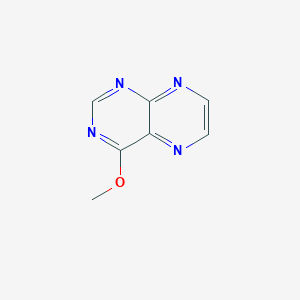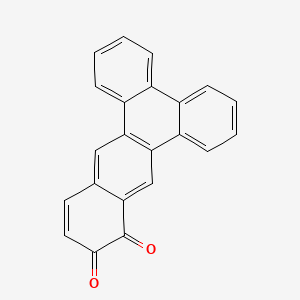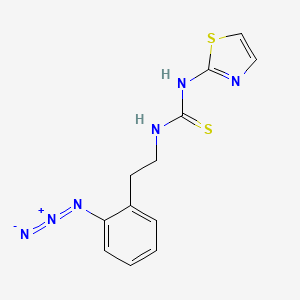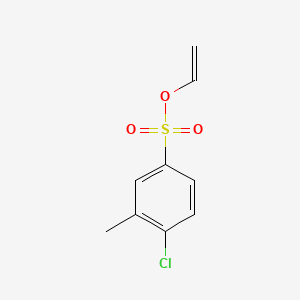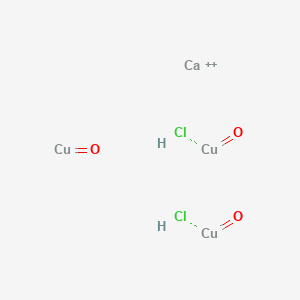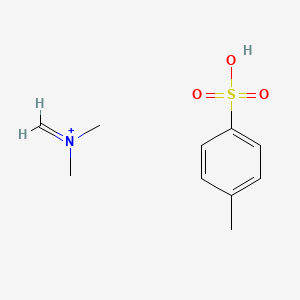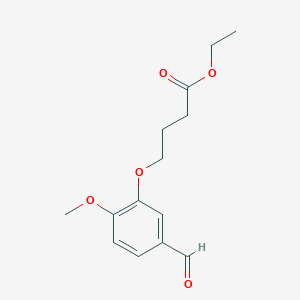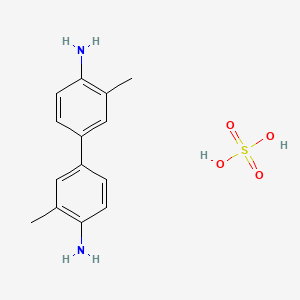
4,4'-Bi-o-toluidine sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its biphenyl structure with two methyl groups and two amine groups, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-o-toluidine sulphate typically involves the reaction of o-toluidine with sulfuric acid. The process can be summarized as follows:
Starting Materials: o-Toluidine and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bi-o-toluidine sulphate involves large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bi-o-toluidine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenyl derivatives .
Applications De Recherche Scientifique
4,4’-Bi-o-toluidine sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,4’-Bi-o-toluidine sulphate involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
4,4’-Diaminodiphenylmethane: Similar biphenyl structure but with different substituents.
4,4’-Diaminodiphenylsulfone: Contains sulfone groups instead of amine groups.
4,4’-Diaminodiphenyl ether: Contains ether linkages instead of direct biphenyl connections.
Uniqueness: 4,4’-Bi-o-toluidine sulphate is unique due to its specific combination of methyl and amine groups on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
74753-18-7 |
|---|---|
Formule moléculaire |
C14H18N2O4S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
4-(4-amino-3-methylphenyl)-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
OXFWUANWIXMLRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.OS(=O)(=O)O |
Numéros CAS associés |
64969-36-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


